N-(tert-Butoxycarbonyl)-N-methylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-N-methylserine is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of serine, an amino acid, and features a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amine functionalities during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-N-methylserine typically involves the protection of the amino group of serine with a Boc group. This can be achieved by reacting serine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-N-methylserine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like oxalyl chloride in methanol can be used for mild deprotection and subsequent substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-N-methylserine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals, particularly those targeting enzymes and receptors.
Green Chemistry: The use of sustainable methods for Boc deprotection, such as deep eutectic solvents, aligns with green chemistry principles.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-N-methylserine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can engage in various biochemical interactions, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Used for similar protective purposes in organic synthesis.
N-(tert-Butoxycarbonyl)-thiazolidine carboxylic acid: Used in dynamic kinetic resolution reactions.
Uniqueness
N-(tert-Butoxycarbonyl)-N-methylserine is unique due to its specific application in peptide synthesis and its ability to be efficiently deprotected under mild conditions. This makes it a valuable tool in both academic and industrial research settings .
Properties
IUPAC Name |
3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQGIDVCNBZXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.